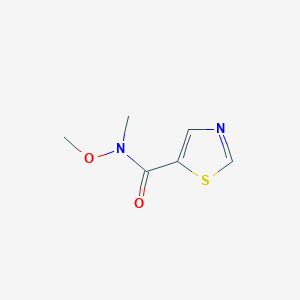

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Descripción general

Descripción

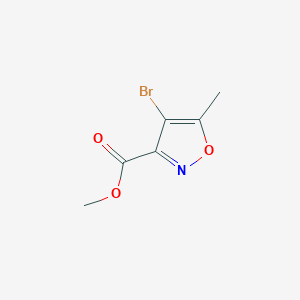

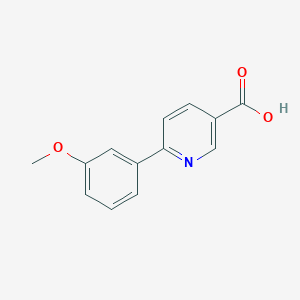

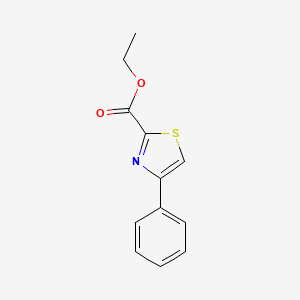

“N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are a type of heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” can be achieved from Thiazole-5-carboxylic acid and N-methoxymethylamine . Thiazoles can be synthesized using various methods, including the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .Molecular Structure Analysis

The thiazole ring in “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” has a molecular weight of 172.205 g/mol . Its melting point is between 54 and 56 °C . The boiling point is predicted to be 329.8±15.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide derivatives have been synthesized for various biological activities. For example, a study synthesized a series of compounds with the thiazolopyrimidine framework, exhibiting significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and provided protection against pain and inflammation (Abu‐Hashem et al., 2020).

Applications in Drug Development

- The compound has been explored for its potential in drug development due to its diverse chemical properties. For instance, 2-amino-5-carboxamide thiazole derivatives have been synthesized on a solid phase and evaluated for their oral bioavailability properties, indicating their potential as drug candidates (Kim et al., 2019).

Antitumor Properties

- Thiazole derivatives, including N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, have shown promising results in antitumor studies. Certain derivatives have demonstrated significant antitumor effects in vitro, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Chemical Transformations and Synthesis

- This compound has been involved in various chemical transformations, contributing to the synthesis of complex heterocyclic compounds. For example, its derivatives have been transformed into other complex structures, showcasing the versatility of this compound in chemical synthesis (Calvo et al., 2005).

Photoreactions and Photochemistry

- The compound has been studied in the context of photoreactions and photochemistry. Research in this area explores the behavior of thiazole derivatives under light exposure, which is crucial for understanding their stability and reactivity in various conditions (Mahran et al., 1983).

Safety And Hazards

The safety data sheet for “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” suggests that it should be handled with care . In case of exposure, it recommends moving the person into fresh air, giving artificial respiration if not breathing, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consulting a physician .

Direcciones Futuras

Thiazoles, including “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide”, have been the subject of considerable research due to their diverse biological activities . They are found in many potent biologically active compounds and have a broad range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Future research may focus on the design and development of different thiazole derivatives .

Propiedades

IUPAC Name |

N-methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCWGRKUQDBZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649562 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

CAS RN |

898825-89-3 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)